![molecular formula C15H13BrN2O2S B2512866 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide CAS No. 850916-24-4](/img/structure/B2512866.png)
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide: is a synthetic organic compound that combines a brominated furan ring with an indole moiety linked via a sulfanyl ethyl chain. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide typically involves multiple steps:
Bromination of Furan-2-carboxylic Acid: The starting material, furan-2-carboxylic acid, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide to yield 5-bromo-furan-2-carboxylic acid.
Formation of the Amide: The brominated furan carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride (SOCl₂). This acid chloride reacts with 2-(1H-indol-3-ylsulfanyl)ethylamine to form the desired amide bond, resulting in this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) would be essential to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to various oxidized derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), particularly targeting the amide or sulfanyl groups.
Substitution: The bromine atom on the furan ring can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amide or sulfanyl derivatives.
Substitution: Substituted furan derivatives with various functional groups replacing bromine.
科学研究应用
Chemistry
In chemistry, 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore. The indole moiety is known for its biological activity, and the presence of the furan ring and bromine atom may enhance its interaction with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. The indole scaffold is present in many drugs, and modifications to this structure can lead to new treatments for diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its synthesis and modification can lead to the creation of advanced polymers and other materials.
作用机制
The mechanism of action of 5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or DNA. The indole moiety can bind to various biological targets, influencing cellular pathways and processes. The bromine atom and furan ring may enhance binding affinity and specificity, leading to more potent biological effects.
相似化合物的比较
Similar Compounds
5-bromo-1H-indole-3-carboxamide: Similar structure but lacks the furan ring and sulfanyl ethyl chain.
N-(2-(1H-indol-3-yl)ethyl)furan-2-carboxamide: Similar structure but lacks the bromine atom.
5-bromo-N-(2-(1H-indol-3-yl)ethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide is unique due to the combination of the brominated furan ring and the indole moiety linked via a sulfanyl ethyl chain. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
属性
IUPAC Name |
5-bromo-N-[2-(1H-indol-3-ylsulfanyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c16-14-6-5-12(20-14)15(19)17-7-8-21-13-9-18-11-4-2-1-3-10(11)13/h1-6,9,18H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSPTSJMEMQPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)SCCNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
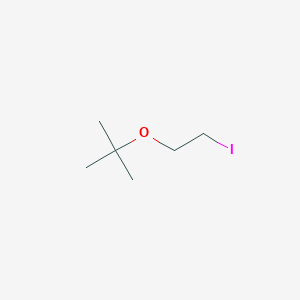
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 3,4-dichlorobenzoate](/img/structure/B2512785.png)
![N-(2-methoxyphenyl)-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
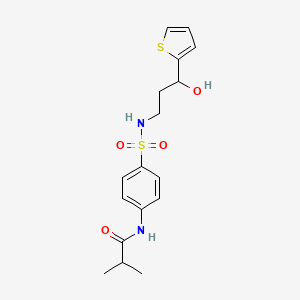


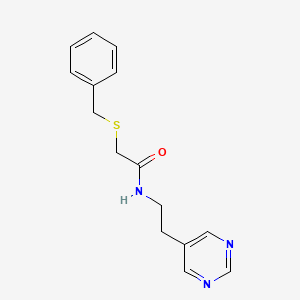
![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2512796.png)
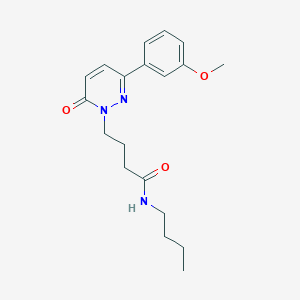
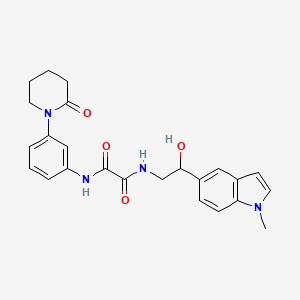
![N-[(E)-2-(4-chlorophenyl)sulfonyl-2-nitroethenyl]-3,5-bis(trifluoromethyl)aniline](/img/structure/B2512800.png)
![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)
![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)
![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)
